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A Comparison Guide to Solvent Extraction Efficiency of Oxime-Based Extractants in Copper

Recovery

Executive Summary
In hydrometallurgical copper recovery, Solvent Extraction and Electrowinning (SX-EW) is the

industry standard for processing Pregnant Leach Solutions (PLS). The efficiency, selectivity,

and operational stability of this process rely heavily on the choice of organic extractant. This

guide provides an objective, data-driven comparison of the three primary classes of oxime-

based extractants: Ketoximes (e.g., LIX 84-I), Modified Aldoximes (e.g., Acorga M5640), and

Unmodified Blends (e.g., LIX 984N).

Designed for researchers and process scientists, this guide evaluates these reagents based on

extraction thermodynamics, physical stability, and resistance to degradation, supported by field-

proven experimental protocols.

Mechanistic Grounding: The Chemistry of Oxime
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Oxime-based extractants operate via a reversible, pH-dependent chelation mechanism. The

active extractant molecule (represented as

) dissolved in an aliphatic diluent contacts the aqueous PLS. The oxime selectively binds to

ions, releasing hydrogen ions (

) into the aqueous raffinate:

Because the reaction is reversible, the loaded organic phase (

) can be stripped of its copper by contacting it with a highly acidic spent electrolyte from the
electrowinning circuit, driving the equilibrium to the left.
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Figure 1: Mechanistic pathway of the Copper SX-EW process using oxime extractants.

Comparative Analysis of Extractant Classes
The structural differences between ketoximes and aldoximes dictate their extraction strength

and stripping requirements.

Modified Aldoximes (e.g., Acorga M5640)
Aldoximes are exceptionally strong extractants, capable of recovering copper from highly

acidic, concentrated leach liquors. However, their binding affinity is so strong that they require

chemical modifiers (such as the TXIB ester in Acorga M5640) to allow for efficient stripping.

Pros: Superior raw extraction efficiency. Under identical conditions (O/A ratio of 1.33), Acorga

M5640 achieves up to 83% copper recovery compared to 73% for unmodified blends.

Cons: The chemical modifiers make the organic phase highly susceptible to nitration and

degradation. In high-temperature, high-chloride, or nitrate-rich environments, modified

aldoximes degrade rapidly, leading to increased viscosity, poor phase separation, and severe

crud formation.

Unmodified Blends (e.g., LIX 984N)
LIX 984N is a 1:1 volume blend of a ketoxime (LIX 84-I) and an aldoxime (LIX 860N-I). This

formulation is designed to harness the rapid kinetics and extraction strength of the aldoxime

while utilizing the ketoxime to act as a thermodynamic modifier, eliminating the need for

synthetic ester modifiers.

Pros: Excellent physical stability and resistance to degradation. Studies at the Port Pirie

plant demonstrated that replacing modified aldoximes with LIX 984N in aggressive leach

conditions drastically reduced organic degradation and lowered chloride transfer to the EW

circuit from >200 ppm to <30 ppm.

Cons: Slightly lower absolute extraction capacity per stage compared to modified aldoximes,

often requiring an additional extraction stage to achieve equivalent raffinate depletion.

Pure Ketoximes (e.g., LIX 84-I)
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Ketoximes are moderate extractants. While they struggle to extract copper efficiently at very

low pH (<1.5), they are highly stable and incredibly easy to strip.

Pros: Highest resistance to hydrolysis and nitration. Excellent phase disengagement times

(PDT).

Cons: Slower extraction kinetics and lower net copper transfer compared to aldoximes.

Quantitative Performance Comparison
The following table synthesizes experimental data comparing the performance of these three

primary extractant types under standard PLS conditions (pH 2.0, 25°C).

Performance Metric
Acorga M5640
(Modified
Aldoxime)

LIX 984N
(Unmodified Blend)

LIX 84-I (Pure
Ketoxime)

Extraction Efficiency

(Single Stage)
~83% (Highest) ~73% (High) ~65% (Moderate)

Stripping Ease
Moderate (Requires

modifier)
Excellent (Synergistic) Excellent

Resistance to

Nitration/Degradation

Low (Modifier

promotes nitration)
High (No modifier) Very High

Phase Separation &

Crud Formation

Prone to crud at high

O/A ratios

Stable rapid

separation

Stable rapid

separation

Optimal Application
Low-impurity, high-

grade PLS

Aggressive, high-

impurity PLS

Highly acidic strip

conditions

Experimental Validation: Self-Validating Isotherm
Protocol
To objectively evaluate extractant alternatives for a specific PLS, researchers must generate a

McCabe-Thiele extraction isotherm. The following protocol establishes a self-validating system

by enforcing mass-balance checks across both the aqueous and organic phases.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
Phase Preparation: Prepare the organic phase by diluting the extractant (e.g., 10% v/v LIX

984N or Acorga M5640) in an aliphatic diluent (e.g., Escaid 100 or kerosene). Filter the

aqueous PLS to remove suspended solids.

Isothermal Contacting: In a series of separatory funnels, combine the organic and aqueous

phases at varying Organic-to-Aqueous (O/A) volume ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).

Equilibration: Agitate the mixtures vigorously on a mechanical shaker for exactly 5 minutes at

a controlled temperature (25°C) to ensure chemical equilibrium is reached without inducing

emulsion lock.

Phase Separation: Allow the phases to settle by gravity. Record the Phase Disengagement

Time (PDT). If micro-emulsions persist, centrifuge the samples at 3000 rpm for 2 minutes.

Analytical Quantification: Separate the phases. Analyze the aqueous raffinate for

concentration using Atomic Absorption Spectroscopy (AAS) or ICP-OES.

Mass Balance Validation (Crucial): Strip a known volume of the loaded organic phase with

150 g/L

and analyze the resulting aqueous strip liquor. The copper extracted from the PLS must
equal the copper recovered from the organic phase within a ±2% margin of error.

Data Synthesis: Plot the equilibrium organic copper concentration (

) against the equilibrium aqueous copper concentration (

) to generate the extraction isotherm.
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Figure 2: Standardized self-validating experimental workflow for extraction isotherm generation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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